molecular formula C18H19N3O3 B2990452 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171866-30-0

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

カタログ番号: B2990452
CAS番号: 1171866-30-0
分子量: 325.368
InChIキー: OPSDNEMOUPQSQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative featuring a 4-methoxyphenyl group and a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, anti-inflammatory, and antioxidant properties . The methoxyphenyl group is known to enhance pharmacokinetic properties such as membrane permeability and metabolic stability, while the tetrahydroquinoline core may contribute to interactions with biological targets via hydrogen bonding and hydrophobic effects .

特性

IUPAC Name

1-(4-methoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-21-16-9-6-14(11-12(16)3-10-17(21)22)20-18(23)19-13-4-7-15(24-2)8-5-13/h4-9,11H,3,10H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSDNEMOUPQSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

This structure includes a methoxyphenyl group and a tetrahydroquinoline moiety, which are known to influence its biological properties.

Research indicates that compounds similar to 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibit various pharmacological activities:

  • Antioxidant Activity : The presence of the methoxy group enhances electron donation capabilities, contributing to antioxidant properties. This has been linked to potential protective effects against oxidative stress in cellular models .
  • Anticancer Properties : Studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation by inducing apoptosis and modulating cell cycle progression. For instance, related compounds have demonstrated efficacy against various cancer cell lines .
  • Neuroprotective Effects : Some analogs have been reported to possess neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of neuroinflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea and its analogs:

Activity Effect Reference
AntioxidantReduces oxidative stress
AnticancerInhibits proliferation in cancer cells
NeuroprotectionProtects neurons from damage
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of tetrahydroquinoline derivatives in vitro. The results indicated that specific substitutions on the tetrahydroquinoline ring significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers tested a related compound in a model of neurodegeneration induced by oxidative stress. The compound demonstrated significant neuroprotective effects by reducing markers of oxidative damage and enhancing cell viability .

類似化合物との比較

1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea (C₁₅H₁₄N₂O₃·H₂O)

  • Structural Differences: Replaces the tetrahydroquinolin moiety with a 4-hydroxyphenyl group.
  • IR Data : Key peaks include N–H stretching (3320 cm⁻¹) and carbonyl (1640 cm⁻¹), consistent with urea and methoxy groups .

Other Urea Analogues

  • Lack of Tetrahydroquinoline Core: Simpler urea derivatives (e.g., phenylurea) show reduced target specificity due to the absence of the rigid, planar tetrahydroquinoline system, which may enhance binding to enzymes or receptors .

Chalcone Derivatives with Methoxyphenyl Groups

(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1)

  • Structural Differences : Features an α,β-unsaturated ketone (chalcone backbone) instead of a urea linker.
  • Biological Activity : Demonstrates potent anti-inflammatory and antioxidant effects in PC12 cells (EC₅₀ ≈ 10 μM), attributed to the methoxy and hydroxyl groups’ electron-donating effects .
  • SAR Insights : The absence of a urea group in chalcones reduces hydrogen-bonding capacity but enhances conjugation-driven radical stabilization .

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenyl Acrylate (Compound 1d)

  • Modifications : Introduces an acrylate ester to improve bioavailability.
  • Dose-Dependent Efficacy : Shows stronger antioxidant activity than Compound 1 at 20 μM, suggesting ester groups may enhance cell permeability .

Tetrahydroquinoline-Based Compounds

1-(2-tert-Butyl-4-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanone

  • Structural Differences: Replaces the urea group with an ethanone moiety.
  • Synthetic Route: Prepared via palladium-catalyzed decarboxylative alkylation, highlighting the versatility of tetrahydroquinoline scaffolds in medicinal chemistry .
  • Activity Implications : The ketone group may facilitate nucleophilic interactions, differing from the urea’s hydrogen-bonding profile .

Comparative Data Table

Compound Class Key Structural Features Biological Activity (EC₅₀/IC₅₀) Key Advantages
Target Urea Derivative Tetrahydroquinoline + urea + methoxyphenyl Not reported Enhanced binding specificity
Chalcone (Compound 1) Chalcone + methoxy/hydroxyl groups ~10 μM (PC12 cells) Strong antioxidant/anti-inflammatory
Urea (C₁₅H₁₄N₂O₃·H₂O) Hydroxyphenyl + methoxyphenyl + urea Not reported High polarity for antioxidant activity
Tetrahydroquinoline Ethanone Tetrahydroquinoline + ethanone Not reported Versatile synthetic accessibility

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, and how can purity be optimized?

  • Methodology : Utilize stepwise urea bond formation via nucleophilic substitution between 4-methoxyphenyl isocyanate and the tetrahydroquinolin-6-amine derivative. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol-water mixtures can achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and urea linkage. For example, the methoxy group at C4 of the phenyl ring shows a singlet at ~3.8 ppm in ¹H NMR. Infrared spectroscopy (IR) can validate carbonyl (C=O) stretching at ~1650–1700 cm⁻¹. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What solvent systems are suitable for solubility testing in biological assays?

  • Methodology : Test solubility in DMSO (for stock solutions) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to confirm absence of aggregation. For low solubility, employ co-solvents like PEG-400 or cyclodextrin-based formulations, and validate stability via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis using design of experiments (DOE)?

  • Methodology : Apply factorial design (e.g., 2³ factorial) to evaluate variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant factors. For example, highlights DOE’s role in minimizing trial-and-error approaches, while emphasizes parameter interaction analysis. Post-optimization, validate reproducibility across three batches .

Q. What computational strategies predict the compound’s binding affinity to target proteins, and how can discrepancies with experimental data be resolved?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Compare results with experimental IC₅₀ values from enzyme inhibition assays. If discrepancies arise, use molecular dynamics simulations (GROMACS) to assess protein-ligand stability. ’s ICReDD framework advocates integrating computational predictions with experimental validation to refine models .

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) impact bioactivity, and what statistical tools analyze these structure-activity relationships (SAR)?

  • Methodology : Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO₂, -Cl) and test in vitro. Use multivariate analysis (e.g., partial least squares regression) to correlate substituent Hammett constants with activity. ’s SAR framework for urea derivatives provides a template for interpreting electronic effects on potency .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodology : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use meta-analysis to identify confounding variables (e.g., assay temperature, cell line variability). ’s AI-driven "smart laboratories" propose real-time data adjustment to harmonize results. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。